molecular formula C8H17BrN2O3 B13998812 2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid CAS No. 17563-63-2

2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid

Cat. No.: B13998812
CAS No.: 17563-63-2
M. Wt: 269.14 g/mol
InChI Key: RJPSYAGDPNNYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique structure, which includes an amino group and a methyl group attached to a pentanoyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid typically involves the reaction of glycine with 2-amino-4-methylpentanoic acid. The reaction is carried out under controlled conditions, often involving the use of protective groups to ensure the selective formation of the desired product. The reaction conditions may include the use of solvents such as water or ethanol, and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives.

Scientific Research Applications

2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors and transporters, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of glycine and 2-amino-4-methylpentanoic acid. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

17563-63-2

Molecular Formula

C8H17BrN2O3

Molecular Weight

269.14 g/mol

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]acetic acid;hydrobromide

InChI

InChI=1S/C8H16N2O3.BrH/c1-5(2)3-6(9)8(13)10-4-7(11)12;/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12);1H

InChI Key

RJPSYAGDPNNYJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.